molecular formula C14H21ClN2O2 B13079205 rel-(2S,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride

rel-(2S,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride

Cat. No.: B13079205
M. Wt: 284.78 g/mol
InChI Key: XWKHPTFATISMCL-JZKFLRDJSA-N
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Description

rel-(2S,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(2S,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoesters . This method is environmentally friendly and suitable for industrial scale-up.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high efficiency and selectivity. The use of engineered bacteria to produce the necessary enzymes for the reduction reactions is a common approach .

Chemical Reactions Analysis

Types of Reactions: rel-(2S,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of rel-(2S,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Uniqueness: rel-(2S,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in studies requiring precise molecular interactions .

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12;/h2-4,6-7,11,13H,5,8-10,15H2,1H3;1H/t11-,13-;/m0./s1

InChI Key

XWKHPTFATISMCL-JZKFLRDJSA-N

Isomeric SMILES

C[C@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)N.Cl

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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